tert-Butyl (5-cyanonaphthalen-2-yl)carbamate
Description
tert-Butyl (5-cyanonaphthalen-2-yl)carbamate is a carbamate derivative featuring a naphthalene core substituted with a cyano group at the 5-position and a tert-butyloxycarbonyl (Boc) protecting group at the 2-position. The Boc group enhances steric protection of the carbamate moiety, while the cyano substituent introduces electron-withdrawing effects, influencing reactivity and stability.
Properties
CAS No. |
685902-47-0 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl N-(5-cyanonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)18-13-7-8-14-11(9-13)5-4-6-12(14)10-17/h4-9H,1-3H3,(H,18,19) |
InChI Key |
PVTKPUIVOZEIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-cyanonaphthalen-2-yl)carbamate typically involves the reaction of 5-cyanonaphthalene-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-cyanonaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl (5-cyanonaphthalen-2-yl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound can be used to study the interactions of carbamates with biological molecules. It may also serve as a probe to investigate enzyme activities.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. Its unique structure can be exploited to develop new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (5-cyanonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Insight: The cyano group in the target compound balances reactivity and stability, making it versatile for further functionalization, while trifluoromethyl analogs prioritize inertness .
Aromatic System and Physicochemical Properties
Key Insight : The naphthalene core in the target compound provides rigidity and conjugation but limits solubility, whereas heterocycles or hydrogenated systems improve solvent compatibility .
Biological Activity
tert-Butyl (5-cyanonaphthalen-2-yl)carbamate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily linked to its interactions with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain metabolic enzymes, which could play a role in its anti-inflammatory and anti-cancer properties.
- Cell Signaling Pathways : It affects pathways such as the MAPK/ERK pathway and NF-κB signaling, which are crucial for cell proliferation and survival .
- Neuronal Signaling : Evidence suggests that the compound may interact with neuronal receptors, influencing neurotransmitter release and neuronal health .
Biological Activities
The following table summarizes the biological activities attributed to this compound:
Case Studies
-
Anti-Cancer Activity :
A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy . -
Neuroprotection :
In an animal model of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. The mechanism was attributed to its ability to scavenge free radicals and inhibit apoptotic pathways in neurons . -
Inflammation Models :
In vitro studies showed that this compound reduced levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, highlighting its potential as an anti-inflammatory agent .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Safety Profile : Toxicity studies indicate a favorable safety profile at therapeutic doses, with minimal side effects observed in animal models .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good bioavailability and distribution within target tissues, making it a viable candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
